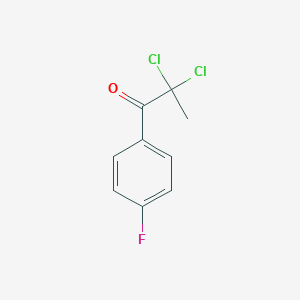

2,2-Dichloro-1-(4-fluorophenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

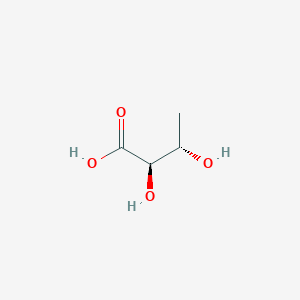

2,2-Dichloro-1-(4-fluorophenyl)propan-1-one, also known as DCFP, is an organic compound that belongs to the class of ketones. It is a white crystalline powder with a molecular formula of C10H8Cl2FO and a molecular weight of 243.07 g/mol. DCFP is widely used in scientific research for its unique properties and applications.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is not fully understood. However, it is known that 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one inhibits the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, which causes unpleasant symptoms such as nausea, vomiting, and headache. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also believed to have an inhibitory effect on the activity of other enzymes, such as cytochrome P450.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one are mainly related to its inhibitory effect on ALDH. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to reduce the metabolism of alcohol in vivo, leading to an increase in blood acetaldehyde levels. This increase in acetaldehyde has been associated with various physiological effects, such as flushing, palpitations, and tachycardia. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has also been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its high purity and stability, which makes it an ideal reagent for various laboratory experiments. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its toxicity. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a potent inhibitor of ALDH, which can lead to adverse effects if not handled properly. Therefore, it is important to use caution when working with 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one and to follow proper safety protocols.

Zukünftige Richtungen

There are several future directions for the use of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one in scientific research. One potential application is in cancer therapy. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another potential application is in the development of new chiral compounds. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is commonly used as a starting material for the synthesis of chiral compounds, and further research could lead to the discovery of new and more effective chiral catalysts. Finally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one could be used as a fluorescent probe for the detection of other biomolecules in biological samples, such as amino acids and nucleotides.

Conclusion:

In conclusion, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a versatile and widely used compound in scientific research. Its unique properties and applications make it an important reagent for various laboratory experiments. While its toxicity is a limitation, proper safety protocols can mitigate any potential risks. Further research is needed to explore its potential as a cancer therapeutic agent, as well as its applications in the development of new chiral compounds and fluorescent probes.

Synthesemethoden

The synthesis of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one involves the reaction of 4-fluoroacetophenone with 2,2-dichloropropane in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and at a temperature of 60-70°C. The resulting product is then purified by recrystallization to obtain pure 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also used as a reagent in organic synthesis, especially in the preparation of chiral compounds. Additionally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is used as a fluorescent probe for the detection of thiols in biological samples.

Eigenschaften

CAS-Nummer |

101530-91-0 |

|---|---|

Molekularformel |

C9H7Cl2FO |

Molekulargewicht |

221.05 g/mol |

IUPAC-Name |

2,2-dichloro-1-(4-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7Cl2FO/c1-9(10,11)8(13)6-2-4-7(12)5-3-6/h2-5H,1H3 |

InChI-Schlüssel |

WHXQVDZFJILYTI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |

Kanonische SMILES |

CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |

Synonyme |

1-Propanone, 2,2-dichloro-1-(4-fluorophenyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)